F-Peg2-SO2-cooh: A Technical Guide for Researchers and Drug Development Professionals
F-Peg2-SO2-cooh: A Technical Guide for Researchers and Drug Development Professionals
Introduction: F-Peg2-SO2-cooh, with the IUPAC name 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a bifunctional chemical linker of significant interest in the field of targeted protein degradation.[1] As a member of the polyethylene glycol (PEG) family of linkers, it possesses inherent hydrophilicity, which can enhance the solubility and cell permeability of the molecules it connects. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of F-Peg2-SO2-cooh, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Core Properties
F-Peg2-SO2-cooh is characterized by a short PEG chain (Peg2), a sulfone group (SO2), and a terminal carboxylic acid (cooh). The inclusion of a fluorine atom provides a useful probe for certain analytical techniques and can modulate the physicochemical properties of the linker.[2]
Chemical Structure:
Caption: Chemical structure of F-Peg2-SO2-cooh.
Physicochemical Properties
Quantitative experimental data for F-Peg2-SO2-cooh is not extensively available in public literature. The following table summarizes computed data and properties of structurally similar compounds to provide an estimation.
| Property | Value | Source |
| Molecular Formula | C8H15FO6S | PubChem[1] |
| Molecular Weight | 258.27 g/mol | PubChem[1] |
| IUPAC Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | PubChem[1] |
| XLogP3 (Computed) | -0.8 | PubChem |
| Complexity (Computed) | 283 | PubChem |
| pKa (Estimated) | ~2-3 | Based on sulfonylacetic acids |
| Solubility (Predicted) | Soluble in water and polar organic solvents (e.g., DMSO, DMF) | Based on PEG and sulfone properties |
Synthesis of F-Peg2-SO2-cooh
A detailed, experimentally verified synthesis protocol for F-Peg2-SO2-cooh is not publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles and analogous syntheses of similar PEG-sulfone linkers. The following represents a hypothetical, multi-step synthesis.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for F-Peg2-SO2-cooh.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(2-(2-Fluoroethoxy)ethoxy)ethane
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To a solution of 2-(2-Fluoroethoxy)ethanol in an appropriate aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0°C.
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After stirring for 30 minutes, add 1-bromo-2-chloroethane and allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography.
Step 2: Synthesis of 2-(2-(2-Fluoroethoxy)ethoxy)ethanesulfonyl chloride
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Treat 1-(2-(2-Fluoroethoxy)ethoxy)ethane with a solution of sodium sulfite to yield the corresponding sulfonate salt.
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React the sodium sulfonate salt with a chlorinating agent (e.g., PCl5 or SOCl2) to form the sulfonyl chloride.
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Isolate the product by extraction and purify by distillation under reduced pressure.
Step 3: Synthesis of 2-(2-(2-Fluoroethoxy)ethoxy)ethylsulfonyl acetate
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React the sulfonyl chloride with sodium acetate in a suitable solvent such as acetic acid.
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Monitor the reaction by TLC or LC-MS until completion.
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Extract the product and purify by column chromatography.
Step 4: Synthesis of 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid (F-Peg2-SO2-cooh)
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Hydrolyze the acetate ester under acidic or basic conditions.
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For acidic hydrolysis, reflux the ester in a mixture of a mineral acid (e.g., HCl) and an organic solvent (e.g., dioxane).
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For basic hydrolysis, treat the ester with a base (e.g., NaOH) in an aqueous alcohol solution, followed by acidification.
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Isolate the final product by extraction and purify by recrystallization or column chromatography.
Application in PROTAC Synthesis
F-Peg2-SO2-cooh serves as a linker in the modular synthesis of PROTACs. The carboxylic acid terminus allows for covalent linkage to an E3 ligase ligand or a target protein ligand, typically through an amide bond formation. The other end of the molecule, after appropriate functionalization, can be attached to the second ligand.
General PROTAC Synthesis Workflow:
